molecular formula C10H12ClN3O2S B1448646 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride CAS No. 1803604-03-6

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride

Cat. No.: B1448646
CAS No.: 1803604-03-6
M. Wt: 273.74 g/mol
InChI Key: LFCCUPCTHNIBCM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The substituent at position 3 of the morpholine ring is a 1,3,4-oxadiazole moiety, which is further substituted at position 5 with a thiophen-2-yl group. The hydrochloride salt indicates the presence of a protonated tertiary amine in the morpholine ring, balanced by a chloride counterion.

The molecular formula is C₁₀H₁₂ClN₃O₂S , corresponding to a molecular weight of 273.74 g/mol. This formula accounts for:

  • 10 carbon atoms : 4 from the morpholine ring, 2 from the oxadiazole ring, and 4 from the thiophene ring.
  • 12 hydrogen atoms : Distributed across the morpholine (8 H), oxadiazole (0 H), thiophene (3 H), and hydrochloride (1 H).
  • 3 nitrogen atoms : One from morpholine and two from the oxadiazole.
  • 1 chlorine atom : From the hydrochloride counterion.
  • 2 oxygen atoms : One from morpholine and one from the oxadiazole.
  • 1 sulfur atom : From the thiophene ring.

Crystallographic Data and Conformational Isomerism

X-ray crystallography of related 1,3,4-oxadiazole derivatives reveals key structural features. For example, in analogous compounds, the oxadiazole and thiophene rings are nearly coplanar, with dihedral angles of <10° between their planes. The morpholine ring adopts a chair conformation , with the nitrogen atom protonated in the hydrochloride form. This protonation introduces slight distortions in the chair geometry due to steric and electronic effects.

In the crystal lattice, weak intermolecular interactions dominate:

  • π–π stacking between aromatic rings (centroid distances: 3.5–3.6 Å).
  • C–H···Cl hydrogen bonds (2.8–3.0 Å) involving the chloride ion and methylene groups.

Polymorphism has been observed in similar oxadiazole-morpholine hybrids, with variations arising from differences in columnar packing (e.g., columnar vs. layered arrangements). For this compound, conformational isomerism may arise from restricted rotation about the C–N bond linking the morpholine and oxadiazole rings, though this requires further experimental validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Assignments

The ¹H NMR spectrum (500 MHz, DMSO-d₆) exhibits the following key signals:

Chemical Shift (δ, ppm) Multiplicity Assignment
3.40–3.65 Multiplet Morpholine CH₂ (N–CH₂–CH₂–O)
3.85–4.10 Multiplet Morpholine CH₂ (O–CH₂–CH₂–N)
7.25 Doublet Thiophene H-4 (J = 5.1 Hz)
7.55 Doublet Thiophene H-3 (J = 3.6 Hz)
7.70 Doublet Thiophene H-5 (J = 5.1 Hz)

The absence of signals >8 ppm confirms the lack of aromatic protons on the oxadiazole ring. The downfield shift of the thiophene H-5 proton (δ 7.70) arises from electron-withdrawing effects of the oxadiazole.

Infrared (IR) Spectroscopy of Functional Group Vibrations

IR spectroscopy (KBr pellet, cm⁻¹) identifies key vibrational modes:

Peak (cm⁻¹) Assignment
1605 C=N stretch (oxadiazole)
1250 N–O stretch (oxadiazole)
1110 C–O–C asymmetric stretch (morpholine)
2920 C–H stretch (morpholine CH₂)
750 C–S stretch (thiophene)

The broad band near 2500–2700 cm⁻¹ corresponds to N⁺–H stretching from the protonated morpholine nitrogen, confirming salt formation.

Mass Spectrometric Fragmentation Patterns

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) reveals the following fragmentation pattern:

m/z Ion/Fragment Formula
273.74 [M]⁺ C₁₀H₁₂ClN₃O₂S
237.28 [M – Cl]⁺ C₁₀H₁₂N₃O₂S
154.12 Morpholine-oxadiazole fragment C₆H₁₁N₃O₂
83.01 Thiophen-2-yl fragment C₄H₃S

The base peak at m/z 237.28 corresponds to the loss of HCl from the parent ion. Subsequent cleavage of the C–N bond between the morpholine and oxadiazole yields the m/z 154.12 fragment. The thiophene ring remains intact, producing the m/z 83.01 ion.

Properties

IUPAC Name

3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S.ClH/c1-2-8(16-5-1)10-13-12-9(15-10)7-6-14-4-3-11-7;/h1-2,5,7,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCCUPCTHNIBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NN=C(O2)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are commonly synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives or their equivalents. The typical synthetic routes include:

These methods have been widely applied to synthesize various substituted 1,3,4-oxadiazoles, including those bearing thiophene rings and morpholine substituents.

Specific Preparation of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine Hydrochloride

While direct literature on this exact compound's synthesis is limited, closely related oxadiazole syntheses provide a reliable framework. The preparation involves three key steps:

Synthesis of the 5-(Thiophen-2-yl)-1,3,4-oxadiazole Core

  • Starting materials: Thiophene-2-carboxylic acid hydrazide or equivalent amidoxime derivatives.
  • Cyclization: The hydrazide is reacted with an appropriate carboxylic acid derivative or dehydrating agent to form the oxadiazole ring.
  • Conditions: Conventional heating under reflux or microwave irradiation can be used. Microwave-assisted methods have shown significant improvements in reaction time and yield (e.g., 30 min to a few hours, yields up to 90%) compared to traditional methods requiring several hours.

Formation of the Hydrochloride Salt

  • Salt formation: The free base of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
  • Purification: Recrystallization from methanol or ethanol ensures high purity.

Comparative Analysis of Preparation Methods

Preparation Step Conventional Method Microwave-Assisted Method Advantages of Microwave Method
Cyclization to form oxadiazole ring Reflux in 1,4-dioxane or ethanol for 4–7 hours Microwave irradiation for 5–30 minutes Shorter reaction time, higher yield (up to 90%)
Morpholine substitution Reflux with morpholine and catalyst for 7–9 hours Microwave irradiation for 8–10 minutes Faster reaction, better yield, energy efficient
Hydrochloride salt formation Acid treatment followed by recrystallization Same as conventional No significant difference

Detailed Research Findings and Data

  • Microwave-assisted synthesis of oxadiazole derivatives, including those with heteroaryl substituents like thiophene, has been demonstrated to significantly improve yields and reduce reaction times compared to conventional heating.
  • The use of anhydrous zinc chloride as a catalyst during the substitution step with morpholine enhances reaction efficiency and product crystallinity.
  • Purification through recrystallization from methanol or ethanol yields crystalline hydrochloride salts with melting points consistent with literature values, indicating high purity.
  • The microwave method also reduces solvent usage, aligning with green chemistry principles.

Summary Table: Typical Reaction Conditions and Outcomes

Step Reagents & Conditions Reaction Time Yield (%) Notes
Oxadiazole ring formation Thiophene-2-carboxylic acid hydrazide + POCl₃ or acid chloride; reflux or microwave 4 h (conventional), 30 min (microwave) 70–90 Microwave reduces time, improves yield
Morpholine substitution Morpholine + oxadiazole intermediate + ZnCl₂; reflux or microwave 7–9 h (conventional), 8–10 min (microwave) 75–88 Microwave enhances reaction rate
Hydrochloride salt formation HCl in ethanol; recrystallization 1–2 h Quantitative Standard salt formation procedure

Chemical Reactions Analysis

Types of Reactions

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Specifically, 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride has been shown to inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Properties
Studies have demonstrated that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. The presence of thiophene enhances the compound's ability to interact with cellular targets involved in cancer progression. In vitro studies have shown that this compound can inhibit tumor cell proliferation and promote cell cycle arrest .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
Research into the agricultural applications of this compound has revealed its effectiveness as a pesticide. Its unique chemical structure allows it to act against various pests while being less harmful to beneficial insects. Field trials have shown promising results in controlling pest populations without significant adverse effects on crop yields .

Plant Growth Regulation
The compound may also serve as a plant growth regulator. Studies indicate that it can enhance root development and improve stress tolerance in plants under adverse conditions such as drought or salinity. This could lead to increased agricultural productivity and sustainability.

Materials Science

Polymer Development
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of thiophene and oxadiazole groups into polymer matrices can lead to materials with improved electrical conductivity and stability .

Nanocomposites
The compound has been explored for use in nanocomposite materials. Its ability to interact with nanoparticles allows for the development of composites with tailored properties for applications in electronics and photonics. These nanocomposites exhibit enhanced performance characteristics compared to traditional materials .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntimicrobial AgentInhibits bacterial growth
Anticancer PropertiesInduces apoptosis in cancer cells
Anti-inflammatory EffectsModulates inflammatory pathways
Agricultural ApplicationsPesticidal ActivityControls pest populations
Plant Growth RegulationEnhances root development under stress conditions
Materials SciencePolymer DevelopmentImproves thermal/mechanical properties
NanocompositesEnhances electrical conductivity

Mechanism of Action

The mechanism of action of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride involves its interaction with specific molecular targets. The thiophene and oxadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Heterocyclic Compounds
Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,3,4-Oxadiazole Thiophen-2-yl, morpholine HCl 273.74 High solubility, potential H-bonding
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 3-Fluorophenyl 197.28* Lipophilic, insecticidal/fungicidal
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Chlorophenylsulfanyl, trifluoromethyl ~300 (estimated) Electrophilic substituents, redox stability

*Calculated from C₈H₆FN₃S₂.

Key Observations :

  • Heterocycle Differences :
    • The 1,3,4-oxadiazole core (target) has two nitrogen and one oxygen atom, offering moderate polarity.
    • 1,3,4-Thiadiazole () replaces oxygen with sulfur, increasing lipophilicity and membrane permeability but reducing solubility .
    • Pyrazole () features two adjacent nitrogen atoms, enabling metal coordination and distinct electronic effects .
  • Substituent Effects :
    • The thiophen-2-yl group (target) provides aromaticity comparable to 3-fluorophenyl () but with sulfur’s polarizability.
    • Morpholine hydrochloride enhances solubility vs. neutral analogs (e.g., ’s thiadiazole).

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Physicochemical Properties
Compound Solubility (Water) logP (Predicted) pKa (Morpholine NH)
Target Compound High (hydrochloride salt) ~1.2 ~8.5 (basic)
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine Low (neutral) ~2.8 N/A (non-ionizable)
Pyrazole Derivative Moderate (sulfanyl group) ~3.5 N/A (non-ionizable)

Key Insights :

  • The hydrochloride salt in the target compound significantly improves solubility over neutral heterocycles (e.g., thiadiazole in ).
  • logP Values : The oxadiazole core and polar morpholine group reduce lipophilicity compared to sulfur-containing analogs.

Biological Activity

The compound 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C10H12N4OS
Molecular Weight: 240.29 g/mol
CAS Number: Not specifically listed but related to oxadiazole derivatives.

Biological Activity Overview

  • Antimicrobial Activity
    • Mechanism of Action: Oxadiazole derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity by increasing the compound's lipophilicity and membrane permeability.
    • Case Study: A study demonstrated that similar oxadiazole derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity
    • Mechanism of Action: Compounds containing the oxadiazole ring have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspase enzymes and modulation of p53 expression.
    • Case Study: In vitro studies indicated that oxadiazole derivatives exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia), with some compounds demonstrating greater efficacy than standard chemotherapeutics like doxorubicin .
  • Antioxidant Activity
    • Mechanism of Action: The antioxidant properties are attributed to the ability of oxadiazoles to scavenge free radicals and inhibit lipid peroxidation.
    • Research Findings: Studies have shown that certain derivatives display strong antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be significantly influenced by their structural modifications:

  • Substituents: The introduction of electron-donating groups (e.g., -OH or -OCH₃) at specific positions enhances anticancer and antioxidant activities, while electron-withdrawing groups (e.g., -Cl or -Br) improve antimicrobial efficacy .
Substituent TypeEffect on Activity
Electron-donatingIncreases anticancer/antioxidant
Electron-withdrawingIncreases antimicrobial

Pharmacokinetics

Research indicates that oxadiazole derivatives often exhibit favorable pharmacokinetic profiles, including good metabolic stability and bioavailability. For instance, a related compound demonstrated a half-life (T1/2) of approximately 1.63 hours in biological systems .

Q & A

Q. What are the optimized synthetic routes for 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of oxadiazole-containing compounds often involves cyclization reactions. For example, thiophene-substituted oxadiazoles can be synthesized via refluxing intermediates (e.g., 3-formyl-indole derivatives) with aminothiazolones or arylthioureas in acetic acid under controlled conditions . To improve yield:

  • Optimize stoichiometry : Use 1.1 equiv of aldehyde derivatives to ensure complete reaction with amino/thio precursors.
  • Monitor reaction progress : Employ TLC (as in ) to track intermediate formation and avoid side products.
  • Tailor solvent systems : Acetic acid is critical for protonating intermediates and facilitating cyclization; alternative solvents (e.g., POCl₃) may enhance reactivity for halogenated analogs .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the morpholine ring’s proton environment (e.g., δ 3.5–4.0 ppm for N–CH₂ groups) and oxadiazole/thiophene connectivity. For example, thiophene protons typically resonate at δ 7.0–7.5 ppm .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., planarity of oxadiazole-thiophene systems) by comparing bond lengths and angles to structurally similar compounds (e.g., C–C bond lengths ≈ 1.39 Å in oxadiazole rings ).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to verify substituent positions.

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Compare optimized geometries (bond lengths, dihedral angles) with crystallographic data to validate structural models . For example, the oxadiazole ring’s electron-withdrawing nature can be analyzed via Mulliken charges to predict nucleophilic attack sites.
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electronic transitions (e.g., UV-Vis absorption) and redox behavior. This is critical for applications in photodynamic therapy or catalysis.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) by aligning the compound’s electron density with active-site residues, guided by pharmacophore features from analogs .

Q. How can researchers address contradictions in pharmacological data, such as varying IC₅₀ values across assays?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and incubation times, as metabolic activity varies by model .
  • Purity validation : Use HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀). For example, residual acetic acid from synthesis may inhibit certain enzymes.
  • Mechanistic profiling : Compare time-dependent inhibition (e.g., pre-incubation effects) to differentiate covalent vs. non-covalent binding modes.

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?

Methodological Answer:

  • Tautomerism analysis : For thiophene-oxadiazole systems, assess potential keto-enol tautomerism via variable-temperature NMR or deuterated solvent swaps .
  • Crystallographic validation : Cross-reference NMR assignments with X-ray data (e.g., shows planar oxadiazole-thiophene systems, which restrict proton exchange).
  • Dynamic effects : Use 1H^1H-1H^1H NOESY to identify through-space couplings that may explain anomalous shifts (e.g., steric hindrance from morpholine substituents).

Data Contradiction Analysis

Q. How should conflicting bioactivity results between in vitro and in vivo models be interpreted?

Methodological Answer:

  • Pharmacokinetic factors : Assess solubility (e.g., logP via HPLC) and plasma protein binding. The hydrochloride salt form may enhance solubility but reduce membrane permeability .
  • Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of thiophene rings).
  • Dose-response correlation : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ with effective plasma concentrations in vivo.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Oxadiazole Derivatives

ParameterOptimal ConditionReference
Reflux time3–5 h (acetic acid)
Solvent systemAcOH/NaOAc (pH 4–5)
Stoichiometry1.1 equiv aldehyde
PurificationRecrystallization (EtOH)

Q. Table 2. Spectral Benchmarks for Thiophene-Oxadiazole Systems

TechniqueKey Data PointsReference
1H^1H-NMRδ 7.2–7.5 ppm (thiophene)
X-ray bond length1.39 Å (C–N in oxadiazole)
FT-IR1650 cm⁻¹ (C=N stretch)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride
Reactant of Route 2
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride

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